molecular formula C12H9BrClN B8209182 2-Bromo-N-(4-chlorophenyl)aniline

2-Bromo-N-(4-chlorophenyl)aniline

Cat. No.: B8209182
M. Wt: 282.56 g/mol
InChI Key: PSOHVIANZPOFCU-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-chlorophenyl)aniline is an organic compound with the molecular formula C12H9BrClN It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 2-position and a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-chlorophenyl)aniline typically involves the bromination of 4-chloroaniline. One common method is the electrophilic bromination reaction, where 4-chloroaniline is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction proceeds as follows:

[ \text{4-chloroaniline} + \text{Br}_2 \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-chlorophenyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents and conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the bromine atom replaced by the aryl group from the boronic acid.

Scientific Research Applications

2-Bromo-N-(4-chlorophenyl)aniline has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its potential biological activity.

    Material Science: It can be used in the synthesis of novel materials with specific properties for industrial applications.

    Biological Studies: Researchers use it to study the effects of halogenated anilines on biological systems and their potential as bioactive compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-chlorophenyl)aniline depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms (bromine and chlorine) can enhance its binding affinity and specificity for these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chloroaniline: A closely related compound with similar chemical properties and applications.

    2-Bromo-N-(4-fluorophenyl)aniline: Another derivative with a fluorine atom instead of chlorine, which may exhibit different reactivity and biological activity.

    2-Bromo-N-(4-methylphenyl)aniline: A derivative with a methyl group, which can influence its chemical behavior and applications.

Uniqueness

2-Bromo-N-(4-chlorophenyl)aniline is unique due to the specific combination of bromine and chlorine substituents on the aniline ring. This combination can impart distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-bromo-N-(4-chlorophenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClN/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOHVIANZPOFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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